Trypanothione synthetase-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trypanothione synthetase-IN-1 is a compound that inhibits the enzyme trypanothione synthetase, which is crucial for the survival of trypanosomatid parasites such as Trypanosoma and Leishmania. These parasites cause diseases like African trypanosomiasis (sleeping sickness), Chagas disease, and leishmaniasis, which are significant public health concerns in tropical and subtropical regions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trypanothione synthetase-IN-1 typically involves the conjugation of glutathione and spermidine, catalyzed by trypanothione synthetase. The reaction requires ATP and occurs optimally at a pH of 8.0-8.5 . The gene encoding trypanothione synthetase can be cloned and expressed in suitable host cells, and the enzyme can be purified using affinity column chromatography .

Industrial Production Methods

Industrial production of this compound involves large-scale fermentation processes using genetically engineered microorganisms that overexpress the trypanothione synthetase gene. The enzyme is then harvested and purified through a series of chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Trypanothione synthetase-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the transfer of electrons, often using reagents like hydrogen peroxide.

Reduction: Involves the gain of electrons, typically using reducing agents like dithiothreitol.

Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, catalase.

Reduction: Dithiothreitol, glutathione.

Substitution: Nucleophiles like amines, electrophiles like alkyl halides.

Major Products

The major products formed from these reactions include various derivatives of trypanothione, such as mono-glutathionylspermidine and bis-glutathionylspermidine .

Scientific Research Applications

Trypanothione synthetase-IN-1 has several scientific research applications:

Chemistry: Used as a tool to study redox reactions and enzyme kinetics.

Biology: Helps in understanding the metabolic pathways of trypanosomatid parasites.

Medicine: Potential therapeutic agent for treating diseases caused by trypanosomatid parasites.

Industry: Used in the development of new drugs targeting trypanosomatid parasites

Mechanism of Action

Trypanothione synthetase-IN-1 inhibits the enzyme trypanothione synthetase by binding to its active site, preventing the synthesis of trypanothione. This leads to an accumulation of toxic metabolites and oxidative stress in the parasite, ultimately causing its death . The molecular targets involved include the ATP-binding site and the catalytic domains of the enzyme .

Comparison with Similar Compounds

Similar Compounds

Trypanothione reductase inhibitors: Target the enzyme trypanothione reductase, which works in conjunction with trypanothione synthetase.

Nitro-reductase inhibitors: Target the enzyme nitro-reductase, involved in the redox metabolism of trypanosomatids.

Pteridine reductase 1 inhibitors: Target the enzyme pteridine reductase 1, another key enzyme in the redox metabolism of trypanosomatids.

Uniqueness

Trypanothione synthetase-IN-1 is unique in its specific inhibition of trypanothione synthetase, making it a highly selective and potent compound for targeting trypanosomatid parasites. Its ability to disrupt the redox balance in these parasites without affecting the host’s cells makes it a promising candidate for therapeutic development .

Properties

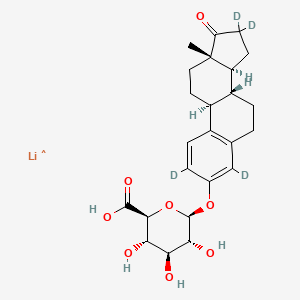

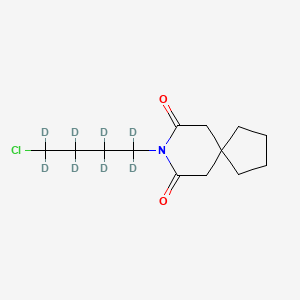

Molecular Formula |

C40H38F3N7O5S |

|---|---|

Molecular Weight |

785.8 g/mol |

IUPAC Name |

4-[1-[3-[2-(2-oxoimidazolidin-1-yl)ethoxy]-4-[4-(4-phenoxyphenyl)-5-phenyl-1,3-thiazol-2-yl]phenyl]triazol-4-yl]butylazanium;2,2,2-trifluoroacetate |

InChI |

InChI=1S/C38H37N7O3S.C2HF3O2/c39-20-8-7-11-29-26-45(43-42-29)30-16-19-33(34(25-30)47-24-23-44-22-21-40-38(44)46)37-41-35(36(49-37)28-9-3-1-4-10-28)27-14-17-32(18-15-27)48-31-12-5-2-6-13-31;3-2(4,5)1(6)7/h1-6,9-10,12-19,25-26H,7-8,11,20-24,39H2,(H,40,46);(H,6,7) |

InChI Key |

QDQJVAJYYFXPLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)N1)CCOC2=C(C=CC(=C2)N3C=C(N=N3)CCCC[NH3+])C4=NC(=C(S4)C5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7.C(=O)(C(F)(F)F)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

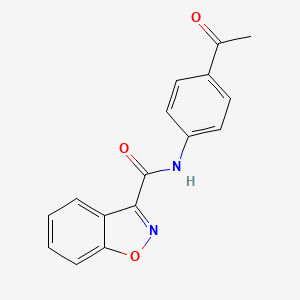

![4-[2-[7-amino-4-(furan-2-yl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-10-yl]ethyl]-N-(2-aminophenyl)benzamide](/img/structure/B12413214.png)